1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene
Description
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene is a stilbene-derived compound characterized by a dodecyloxy chain (C₁₂H₂₅O) at the para position of one benzene ring and a nitro group (NO₂) at the para position of a second benzene ring, connected via an ethenyl (-CH=CH-) bridge. This structure confers unique physicochemical properties, including extended π-conjugation and high lipophilicity, making it relevant for applications in photophysics, liquid crystals, and pharmaceutical research .
Properties
CAS No. |
146583-34-8 |
|---|---|
Molecular Formula |
C26H35NO3 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
1-[2-(4-dodecoxyphenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C26H35NO3/c1-2-3-4-5-6-7-8-9-10-11-22-30-26-20-16-24(17-21-26)13-12-23-14-18-25(19-15-23)27(28)29/h12-21H,2-11,22H2,1H3 |
InChI Key |
JHMRVCBQMQGAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene typically involves a multi-step process:
Formation of the Dodecyloxybenzene Intermediate: This step involves the alkylation of hydroquinone with dodecyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Nitrobenzaldehyde Intermediate: This step involves the nitration of benzaldehyde to form 4-nitrobenzaldehyde.
Condensation Reaction: The final step involves the condensation of the dodecyloxybenzene intermediate with the nitrobenzaldehyde intermediate in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The ethenyl group can be oxidized to form an epoxide using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: m-Chloroperbenzoic acid.
Substitution: Alkyl or aryl halides, bases such as sodium hydride.
Major Products Formed:
Reduction: 1-(Dodecyloxy)-4-[2-(4-aminophenyl)ethenyl]benzene.
Oxidation: 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)epoxy]benzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and liquid crystals.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene depends on its application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in devices such as OLEDs and OPVs.
Biological Imaging: Acts as a fluorescent probe, emitting light upon excitation and allowing visualization of biological structures.
Molecular Targets and Pathways:
Charge Transport: Interacts with other organic molecules to form conductive pathways in electronic devices.
Fluorescent Probing: Binds to specific biological molecules, enabling their detection through fluorescence.
Comparison with Similar Compounds
Structural Analogues
1-Dodecyloxy-4-nitrobenzene
- Structure : Lacks the ethenyl bridge, featuring a dodecyloxy and nitro group directly on a single benzene ring .
- Key Differences: Reduced conjugation and lower molecular weight (C₁₈H₂₉NO₃, MW 307.43 vs. C₂₆H₃₅NO₃, MW ~409.5 in the target compound).
- Properties : Forms hydrogen-bonded ribbons in the crystal lattice due to weak C–H···O interactions, with a dihedral angle of 48.12° between benzene rings in the asymmetric unit .
1-Methoxy-4-[2-(4-Nitrophenyl)Ethenyl]Benzene
- Structure : Replaces dodecyloxy with a methoxy group (CH₃O) .
- Key Differences : Shorter alkoxy chain reduces hydrophobicity (logP ~4.2 vs. ~9.5 for the target compound).
- Toxicity : Exhibits mutagenicity in mice (100 mg/kg, intraperitoneal) and mutagenic activity in vitro (3,300 pmol/plate) .
1-(2-Cyanostyryl)-4-(4-Cyanostyryl)Benzene
- Structure: Substitutes nitro groups with cyano (-CN) substituents .
- Key Differences: Enhanced fluorescence due to cyano-induced electron-withdrawing effects, used in molecular assemblies and fluorescent probes .
1-(2-Chloroethoxy)-4-Nitrobenzene
Physicochemical Properties
| Property | Target Compound | 1-Dodecyloxy-4-nitrobenzene | 1-Methoxy Analog | 1-(2-Cyanostyryl) Analog |
|---|---|---|---|---|
| Molecular Formula | C₂₆H₃₅NO₃ | C₁₈H₂₉NO₃ | C₁₅H₁₃NO₃ | C₂₄H₁₄N₂ |
| Molecular Weight | ~409.5 | 307.43 | 255.29 | 330.39 |
| Melting Point | Not reported | 48.12°C (dihedral angle) | Not available | Varies with structure |
| Solubility | Lipophilic (organic solvents) | Moderate in organics | Polar solvents | DMSO, DMF |
| Photophysical Activity | Potential UV/Vis absorption | Limited conjugation | Moderate | High fluorescence |
Functional and Application Comparisons
Material Science
- Target Compound: Extended conjugation suggests utility in liquid crystals or optoelectronic materials, akin to cyanostilbene derivatives used in fluorescent brighteners .
Pharmaceutical Potential
- Toxicity Profile : The methoxy analog’s mutagenicity contrasts with the unstudied safety profile of the target compound, though its larger size may reduce bioavailability .
Biological Activity
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene, with the CAS number 1333234-71-1, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene consists of a dodecyloxy group attached to a benzene ring, which is further substituted with a nitrophenyl ethenyl moiety. The molecular formula is .
Biological Activity Overview
Research on the biological activity of nitroaromatic compounds, including 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene, has indicated various potential effects:
- Antitumor Activity : Nitroaromatic compounds have been studied for their cytotoxic effects against different cancer cell lines. For instance, related compounds exhibit moderate cytotoxicity against breast cancer cells with IC50 values around 21.8 µM .
- Antimutagenic Properties : Some studies suggest that nitroaromatic compounds can inhibit mutagenicity in certain assays, indicating potential protective effects against genetic mutations .
Case Study 1: Antitumor Activity
A study investigated the formulation of nitroaromatic derivatives for antitumor applications. The compound N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), while not identical, shares structural characteristics with 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene. BNB exhibited IC50 values of 21.8 µM in breast cancer cell lines, suggesting that similar nitroaromatic structures may also show promising antitumor activity .
Case Study 2: Microbial Transformation
Research on the microbial transformation of nitroaromatic compounds indicates that they can be biotransformed into less toxic aromatic amines by specific bacterial strains under anaerobic conditions. This transformation highlights the potential for environmental applications and bioremediation strategies involving nitroaromatic compounds .
The mechanisms underlying the biological activities of nitroaromatic compounds typically involve:
- Reactive Oxygen Species (ROS) Generation : Nitro groups in these compounds can lead to oxidative stress within cells, contributing to cytotoxic effects.
- Enzyme Interaction : Nitroaromatic compounds may interact with various enzymes, influencing metabolic pathways related to cell proliferation and survival.
Data Summary Table
| Property | Value/Description |
|---|---|
| CAS Number | 1333234-71-1 |
| Molecular Formula | C26H35NO3 |
| IC50 (Antitumor) | ~21.8 µM (related compounds) |
| Biotransformation | Converts to aromatic amines |
| Biological Effects | Cytotoxicity, Antimutagenicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
